(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
Description
(Z)-2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a synthetic organic compound featuring a piperazine ring, an azo group (phenyldiazenyl), and a butanoic acid backbone. Its Z-configuration at the azo linkage (N=N) distinguishes it from other stereoisomers. The compound’s structure integrates a 4-methylpiperazine moiety, which is known to enhance solubility and bioavailability in medicinal chemistry applications .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-13-26(14-12-25)19(21(28)29)15-20(27)22-16-7-9-18(10-8-16)24-23-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJFYISMCGVBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037633 | |
| Record name | 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900011-37-2 | |
| Record name | 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high pressure and temperature.
Introduction of the phenyl group: This step involves the reaction of the piperazine derivative with a phenyl diazonium salt, which is prepared by diazotization of aniline.
Formation of the butanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may involve optimized versions of the above synthetic routes, with emphasis on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity. Preliminary studies have shown its potential in the following areas:
- Anti-Cancer Activity : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with tumor growth.
- Anti-Inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
Anti-Cancer Research
A study conducted on similar compounds with piperazine and diazenyl moieties revealed promising results in inhibiting breast cancer cell lines. The compound's structure suggests it could function similarly by interfering with cancer cell signaling pathways, particularly those involving apoptosis and cell cycle regulation.
| Study | Findings | Reference |
|---|---|---|
| Anti-cancer effects on MCF-7 cells | Inhibition of cell proliferation by 50% at 10 µM concentration | |
| Mechanistic study on apoptosis | Induction of apoptosis via caspase activation |
Anti-Inflammatory Applications
Research has indicated that compounds with similar structures can inhibit Toll-like receptors (TLRs), which play a crucial role in inflammatory responses. This suggests that (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may also exhibit similar TLR inhibitory effects, making it a candidate for further exploration in treating autoimmune diseases and chronic inflammation.
| Study | Findings | Reference |
|---|---|---|
| TLR inhibition study | Significant reduction in TLR-mediated cytokine release | |
| In vivo model of inflammation | Decreased inflammation markers in treated animals |
Pharmacological Applications
The pharmacological profile of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid suggests its potential use in:
- Cancer Therapy : As a novel agent targeting specific cancer pathways.
- Chronic Inflammatory Diseases : As a therapeutic option to modulate immune responses.
Mechanism of Action
The mechanism of action of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperazine- and azo-containing derivatives. A comparative analysis is provided below:
Key Findings
Piperazine Substitution: The methyl group in the target compound’s piperazine ring likely improves aqueous solubility compared to ethyl or bulkier substituents, as seen in (Z)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid . Ethyl or morpholine substitutions (e.g., 765925-15-3) may enhance membrane permeability but reduce polarity .
Azo Group vs.
Acid Chain Length: Butanoic acid (C4) in the target compound provides a balance between flexibility and rigidity compared to pentanoic acid (C5) derivatives (e.g., 311785-26-9), which may exhibit altered binding kinetics .
Biological Activity
(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with specific receptors, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine moiety, which is known for its role in pharmacological activities.
- A phenyldiazenyl group that may enhance biological interactions.
- A butanoic acid backbone contributing to its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of structurally similar compounds using the disk diffusion method. The results indicated that derivatives of butanoic acid, including those with piperazine substitutions, exhibited significant activity against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated high inhibition zones, suggesting strong antibacterial properties .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Fungal Activity |
|---|---|---|---|
| 3 | High | Moderate | Moderate |
| 10 | High | High | Moderate |
| 12a | High | High | High |
| 4 | Moderate | Moderate | Low |
The biological activity of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may be attributed to:
- Receptor Modulation : The compound has shown potential as a modulator of the melanocortin-5 receptor (MC5R), which is involved in various physiological processes including inflammation and metabolism .
- Interference with Cellular Processes : Its structure allows it to interact with cellular pathways that are crucial for microbial survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antimicrobial Screening : In a comparative study, various derivatives were synthesized and tested for their antimicrobial efficacy. Compounds similar to (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid showed promising results against resistant bacterial strains .
- Cytotoxicity Assays : Research involving cytotoxicity assays indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Gene-Chemical Interaction Studies : Data from gene interaction studies indicate that compounds like (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may influence gene expression related to apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
